
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DCDP, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. DCDP belongs to the family of thioxodihydropyrimidines, which are known for their diverse biological activities.
Scientific Research Applications
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. In cancer research, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines. In cardiovascular research, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to reduce blood pressure and improve vascular function.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to have several biochemical and physiological effects. In cancer cells, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to induce cell cycle arrest and apoptosis. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In animal studies, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to reduce blood pressure and improve vascular function. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to reduce inflammation in various models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been extensively studied, and its synthesis method is well-established. However, one of the limitations of using 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One direction is the development of more potent and selective analogs of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Another direction is the investigation of the role of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the regulation of energy metabolism and its potential use in the treatment of metabolic disorders. Additionally, the potential use of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in combination with other drugs for the treatment of cancer and inflammation should be explored. Finally, the development of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione as a diagnostic tool for the detection of cancer and inflammation should be investigated.
Conclusion
In conclusion, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a promising compound that has been extensively studied for its potential therapeutic applications. Its diverse biological activities make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and potential toxicity. The future directions for the study of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are diverse and promising, and its potential use in the treatment of cancer, inflammation, and metabolic disorders should be further investigated.
Synthesis Methods
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized by the reaction of 3,4-dichlorobenzoyl isothiocyanate with urea in the presence of a base. The reaction yields a mixture of thioxodihydropyrimidines, which can be separated and purified by column chromatography. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
properties
CAS RN |
340216-43-5 |
|---|---|
Molecular Formula |
C10H6Cl2N2O2S |
Molecular Weight |
289.13 |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
InChI Key |
YKDQVWZQAYGGRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



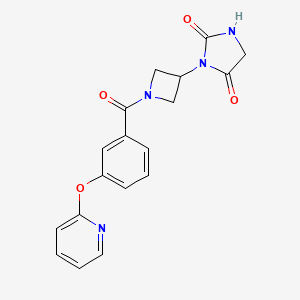
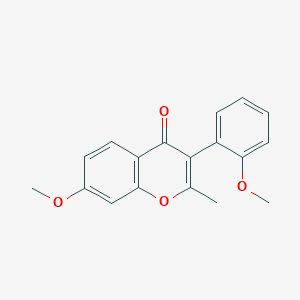
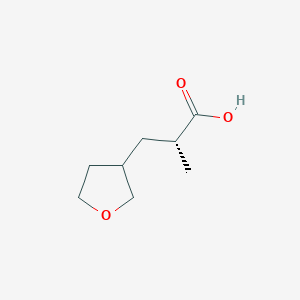

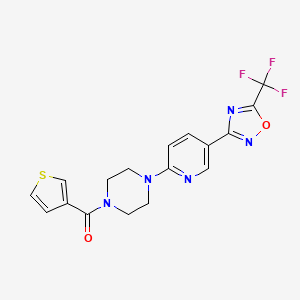
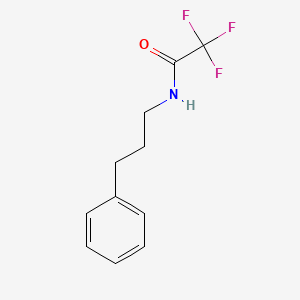

![N-(2-furylmethyl)-4-[2-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)
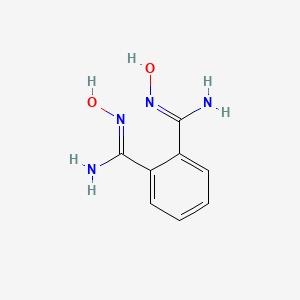

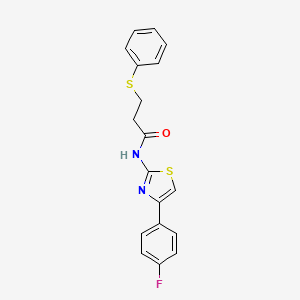
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2610752.png)
![(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2610753.png)
![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)